molecular formula C9H5Br2N B1415139 1,5-Dibromoisoquinoline CAS No. 1092287-10-9

1,5-Dibromoisoquinoline

Cat. No.: B1415139
CAS No.: 1092287-10-9
M. Wt: 286.95 g/mol
InChI Key: SKYCABFBFRHWLJ-UHFFFAOYSA-N
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Description

1,5-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromoisoquinoline can be synthesized through the bromination of isoquinoline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, and at low temperatures to control the reaction rate and prevent over-bromination .

Procedure:

  • A three-necked, round-bottomed flask is equipped with an internal thermometer, mechanical stirrer, and an addition funnel fitted with a nitrogen inlet.
  • The flask is charged with concentrated sulfuric acid and cooled to 0°C.
  • Isoquinoline is slowly added to the well-stirred acid while maintaining the internal temperature below 30°C.
  • The solution is further cooled to -25°C, and N-bromosuccinimide is added in portions while maintaining the temperature between -22 and -26°C.
  • The suspension is stirred for several hours, and the resulting reaction mixture is poured onto crushed ice.
  • The pH is adjusted to 9.0 using aqueous ammonia, and the mixture is extracted with diethyl ether.
  • The organic phases are combined, washed, dried, and concentrated to obtain this compound as a solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dibromoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromoisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromoisoquinoline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1,5-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYCABFBFRHWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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